molecular formula C19H17N3O2S B11165775 N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B11165775
M. Wt: 351.4 g/mol
InChI Key: UULQKOZOWJTXOY-UHFFFAOYSA-N
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their broad-spectrum biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. It interferes with the DNA replication process, leading to cell death. Additionally, the compound can disrupt the cell membrane integrity of bacteria, causing cell lysis .

Comparison with Similar Compounds

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its dual application in both medicinal and agricultural chemistry, making it a versatile compound for various scientific research purposes.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H17N3O2S/c1-2-7-16-21-22-19(25-16)20-18(23)17-12-8-3-5-10-14(12)24-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,20,22,23)

InChI Key

UULQKOZOWJTXOY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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